molecular formula C8H15NOS B3360427 2-Butylthiomorpholin-3-one CAS No. 88988-06-1

2-Butylthiomorpholin-3-one

Cat. No.: B3360427
CAS No.: 88988-06-1
M. Wt: 173.28 g/mol
InChI Key: IHAASKVYTDOONZ-UHFFFAOYSA-N
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Description

2-Butylthiomorpholin-3-one: is a heterocyclic organic compound with the molecular formula C₈H₁₅NOS It is a derivative of morpholine, where the oxygen atom in the morpholine ring is replaced by a sulfur atom, and a butyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylthiomorpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroethyl butyl sulfide and morpholine.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 2-chloroethyl butyl sulfide reacts with morpholine under basic conditions to form the thiomorpholine ring.

    Oxidation: The resulting thiomorpholine derivative is then oxidized to form this compound.

The reaction conditions for the cyclization step typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholinone ring can be reduced to form the corresponding alcohol.

    Substitution: The butyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used for the oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butylthiomorpholin-3-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Chemical Biology: It serves as a probe in biochemical studies to investigate the function of sulfur-containing biomolecules.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

2-Butylthiomorpholin-3-one can be compared with other similar compounds such as:

    Morpholine: The parent compound, which has an oxygen atom in the ring instead of sulfur.

    Thiomorpholine: A similar compound with a sulfur atom in the ring but without the butyl group.

    2-Methylthiomorpholin-3-one: A derivative with a methyl group instead of a butyl group.

The uniqueness of this compound lies in the presence of the butyl group, which can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-butylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-2-3-4-7-8(10)9-5-6-11-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAASKVYTDOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530656
Record name 2-Butylthiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88988-06-1
Record name 2-Butylthiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (56 g) was added to a suspension of cysteamine, hydrochloride (56.6 g) in absolute ethanol (300 ml) followed by dropwise addition of ethyl 2-bromohexanoate (111.5 g). When the exothermic reaction ceased, the mixture was refluxed for 3 hours and filtered. Concentration of the filtrate in vacuo gave the title compound as a viscous oil which was used in the next step without purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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